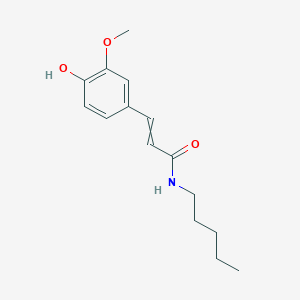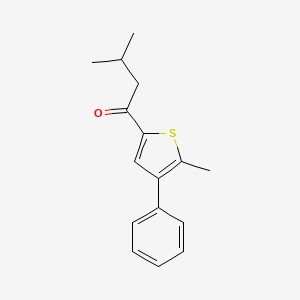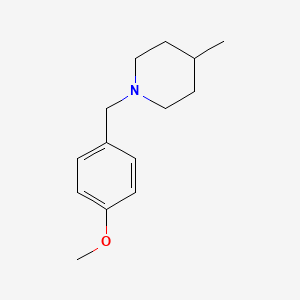
1-(4-Methoxybenzyl)-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)methyl]-4-methylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-methoxyphenylmethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(4-Methoxyphenyl)methyl]-4-methylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of 1-[(4-methoxyphenyl)methyl]-4-methylpiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-methylpiperidine.
Substitution: N-alkyl or N-acyl derivatives of 1-[(4-methoxyphenyl)methyl]-4-methylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenyl)methyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-4-methylpiperidine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine: Similar structure but with a phenyl group instead of a methyl group.
1-[(4-Methoxyphenyl)methyl]-4-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group.
1-[(4-Methoxyphenyl)methyl]-4-isopropylpiperidine: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness: 1-[(4-Methoxyphenyl)methyl]-4-methylpiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methoxyphenylmethyl group provides distinct electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
827333-17-5 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-4-methylpiperidine |
InChI |
InChI=1S/C14H21NO/c1-12-7-9-15(10-8-12)11-13-3-5-14(16-2)6-4-13/h3-6,12H,7-11H2,1-2H3 |
InChI-Schlüssel |
CGMUOLIMMNJJAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


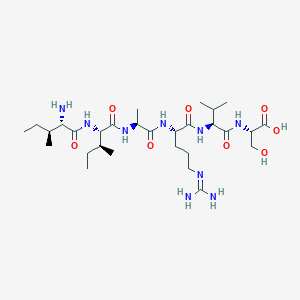

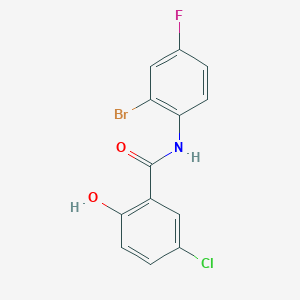
![4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine](/img/structure/B14230028.png)
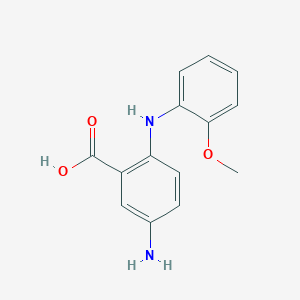
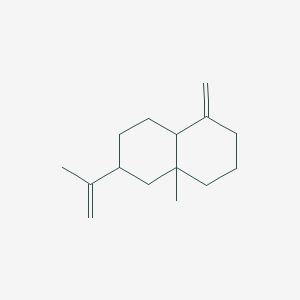
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
